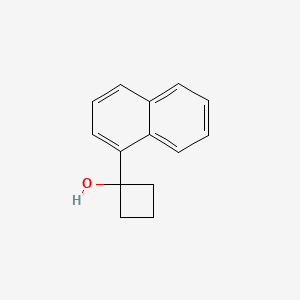
Cyclobutanol, 1-(1-naphthalenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclobutanol, 1-(1-naphthalenyl)- is a useful research compound. Its molecular formula is C14H14O and its molecular weight is 198.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality Cyclobutanol, 1-(1-naphthalenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclobutanol, 1-(1-naphthalenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Applications in Organic Synthesis
- Reagent for Synthesis : Cyclobutanol derivatives are often used as intermediates in the synthesis of more complex organic molecules. Its ability to undergo ring-opening reactions makes it useful for generating functionalized products.
- Polymer Chemistry : The reactivity of cyclobutanol can be harnessed for the development of new polymer materials. For instance, cyclobutane-containing polymers have been studied for their potential applications as textile materials, showcasing superior properties compared to traditional polymers .
- Functionalization : The strained C–C bonds in cyclobutanol derivatives allow for diverse functionalization pathways, including solvolysis and nucleophilic additions. This versatility is beneficial for creating compounds with specific desired functionalities .
Medicinal Chemistry Applications
Cyclobutanol, 1-(1-naphthalenyl)- has shown promise in medicinal chemistry due to its interaction with various biological targets:
- Fatty Acid Binding Proteins (FABPs) : Research indicates that compounds similar to cyclobutanol can influence the binding affinity to FABPs, which play crucial roles in lipid metabolism and inflammation. This suggests potential therapeutic applications in managing metabolic disorders .
- Analgesic Properties : Some studies have indicated that derivatives of cyclobutanol may exhibit anti-inflammatory and analgesic effects in rodent models, potentially offering new avenues for pain management therapies .
Materials Science Applications
The unique physical properties of cyclobutanol derivatives make them candidates for use in advanced materials:
- Organic Electronics : Cyclobutanol derivatives have been explored for their applications in organic electronic devices such as light-emitting diodes (LEDs). Their ability to emit light when subjected to electric fields positions them as suitable materials for display technologies .
- Nanocomposites : The integration of cyclobutanol into nanocomposite materials can enhance mechanical properties and thermal stability, making them suitable for high-performance applications.
Case Studies
Propriétés
Numéro CAS |
74685-79-3 |
|---|---|
Formule moléculaire |
C14H14O |
Poids moléculaire |
198.26 g/mol |
Nom IUPAC |
1-naphthalen-1-ylcyclobutan-1-ol |
InChI |
InChI=1S/C14H14O/c15-14(9-4-10-14)13-8-3-6-11-5-1-2-7-12(11)13/h1-3,5-8,15H,4,9-10H2 |
Clé InChI |
NEJZZFOIGWWTLU-UHFFFAOYSA-N |
SMILES |
C1CC(C1)(C2=CC=CC3=CC=CC=C32)O |
SMILES canonique |
C1CC(C1)(C2=CC=CC3=CC=CC=C32)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















